molecular formula C11H11F3N2S B2791367 1-propyl-6-(trifluoromethyl)-1H-1,3-benzodiazole-2-thiol CAS No. 746608-47-9

1-propyl-6-(trifluoromethyl)-1H-1,3-benzodiazole-2-thiol

Cat. No.: B2791367
CAS No.: 746608-47-9
M. Wt: 260.28
InChI Key: WQJPVWAGTNRUIJ-UHFFFAOYSA-N
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Description

1-propyl-6-(trifluoromethyl)-1H-1,3-benzodiazole-2-thiol is a chemical compound with the molecular formula C11H11F3N2S and a molecular weight of 260.28 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a benzimidazole ring, making it a valuable compound in various scientific research fields.

Preparation Methods

The synthesis of 1-propyl-6-(trifluoromethyl)-1H-1,3-benzodiazole-2-thiol typically involves the following steps:

Chemical Reactions Analysis

1-propyl-6-(trifluoromethyl)-1H-1,3-benzodiazole-2-thiol undergoes various chemical reactions, including:

Scientific Research Applications

1-propyl-6-(trifluoromethyl)-1H-1,3-benzodiazole-2-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-propyl-6-(trifluoromethyl)-1H-1,3-benzodiazole-2-thiol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-propyl-6-(trifluoromethyl)-1H-1,3-benzodiazole-2-thiol can be compared with other similar compounds:

Properties

IUPAC Name

3-propyl-5-(trifluoromethyl)-1H-benzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2S/c1-2-5-16-9-6-7(11(12,13)14)3-4-8(9)15-10(16)17/h3-4,6H,2,5H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJPVWAGTNRUIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)C(F)(F)F)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601326645
Record name 3-propyl-5-(trifluoromethyl)-1H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24830195
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

746608-47-9
Record name 3-propyl-5-(trifluoromethyl)-1H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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